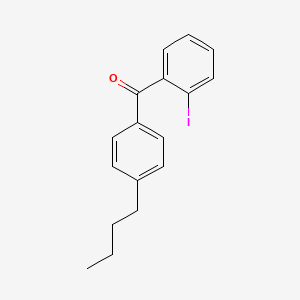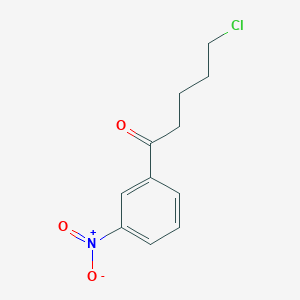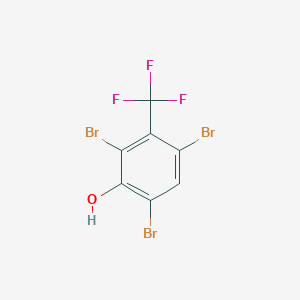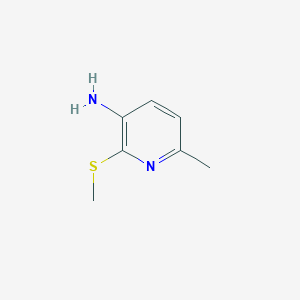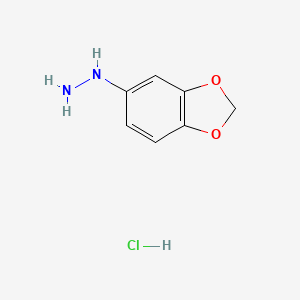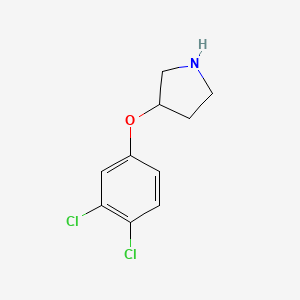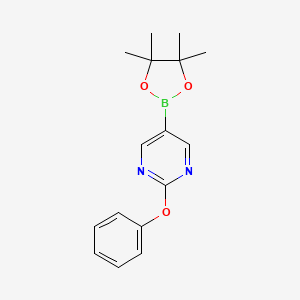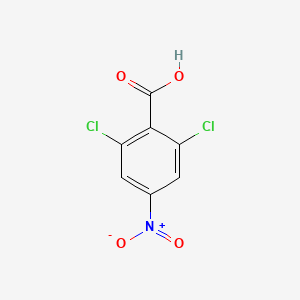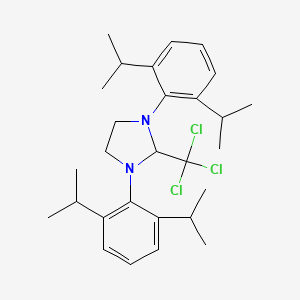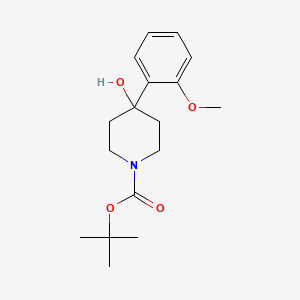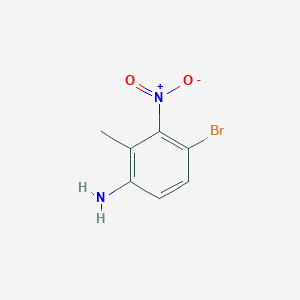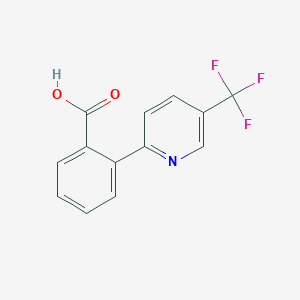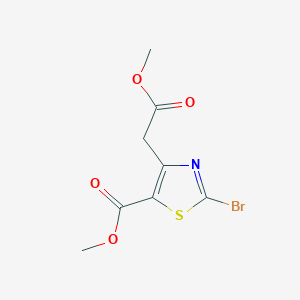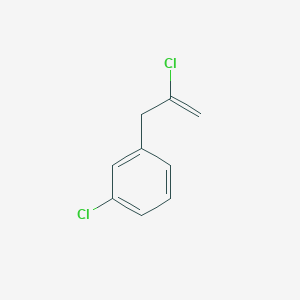
2-氯-3-(3-氯苯基)-1-丙烯
描述
2-Chloro-3-(3-chlorophenyl)-1-propene is an organochlorine compound characterized by the presence of two chlorine atoms attached to a propene backbone
科学研究应用
2-Chloro-3-(3-chlorophenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of various derivatives that have shown to inhibit the proliferation of certain cancer cells . This suggests that the compound may interact with its targets to induce changes that inhibit cell proliferation.
Biochemical Pathways
Compounds with similar structures have been involved in the suzuki–miyaura coupling reactions, which play a significant role in the synthesis of complex organic compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chlorophenyl)-1-propene can be achieved through several methods. One common approach involves the chlorination of 3-(3-chlorophenyl)-1-propene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-(3-chlorophenyl)-1-propene may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-3-(3-chlorophenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (for hydroxylation) and ammonia (for amination). These reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used, often in the presence of a solvent like dichloromethane.
Oxidation Reactions: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-3-(3-chlorophenyl)-1-propene and 2-amino-3-(3-chlorophenyl)-1-propene.
Addition Reactions: Products include 2-chloro-3-(3-chlorophenyl)-1,2-dichloropropane and 2-chloro-3-(3-chlorophenyl)-1,2-dibromopropane.
Oxidation Reactions: Products include 2-chloro-3-(3-chlorophenyl)-1,2-epoxypropane.
相似化合物的比较
Similar Compounds
2-Chloro-1-propene: Lacks the phenyl group, resulting in different chemical properties and reactivity.
3-Chloro-1-propene: Similar structure but with the chlorine atom in a different position, affecting its reactivity and applications.
3-(3-Chlorophenyl)-1-propene: Lacks the second chlorine atom, leading to different chemical behavior.
Uniqueness
2-Chloro-3-(3-chlorophenyl)-1-propene is unique due to the presence of both a phenyl group and two chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
属性
IUPAC Name |
1-chloro-3-(2-chloroprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCGFGCJDDMLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641110 | |
| Record name | 1-Chloro-3-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-04-6 | |
| Record name | 1-Chloro-3-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


